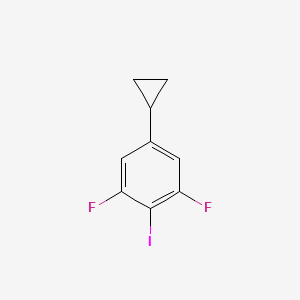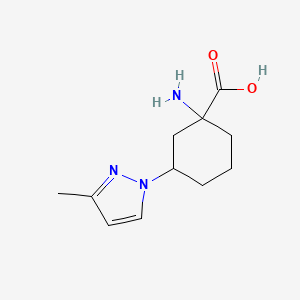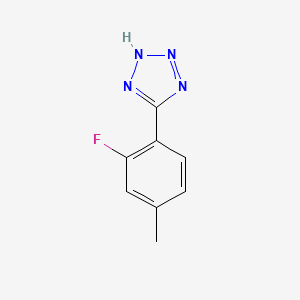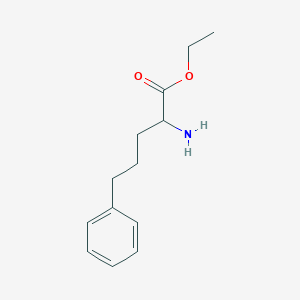![molecular formula C21H28N4O4 B13489645 N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide CAS No. 2694728-38-4](/img/structure/B13489645.png)
N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is a complex organic compound that features a diazirine ring, an alkyne group, and a hydroxamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 3-(but-3-yn-1-yl)-3H-diazirine: This intermediate can be synthesized by reacting but-3-yn-1-ol with diazirine precursors under specific conditions.
Formation of the ethoxyphenyl derivative: The diazirine intermediate is then reacted with 4-hydroxyphenyl ethyl ether to form the ethoxyphenyl derivative.
Coupling with octanediamide: The final step involves coupling the ethoxyphenyl derivative with octanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure scalability.
化学反応の分析
Types of Reactions
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazirine ring can be reduced to form amine derivatives.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxamic acids.
科学的研究の応用
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide has a wide range of applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein interactions and protein-ligand binding.
Medicinal Chemistry: Investigated for its potential as an inhibitor of metalloproteases and other enzymes.
Biological Research: Employed in the study of cellular processes and signaling pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical probes.
作用機序
The compound exerts its effects primarily through its diazirine and hydroxamic acid moieties:
Diazirine Moiety: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bind to nearby biomolecules, facilitating the study of molecular interactions.
Hydroxamic Acid Moiety: Acts as a chelating agent for metal ions, inhibiting metalloproteases and other metalloenzymes by binding to their active sites.
類似化合物との比較
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is unique due to its combination of a diazirine ring, an alkyne group, and a hydroxamic acid moiety. This combination allows it to function as both a photo-crosslinking agent and a metalloprotease inhibitor, making it a versatile tool in chemical biology and medicinal chemistry.
特性
CAS番号 |
2694728-38-4 |
|---|---|
分子式 |
C21H28N4O4 |
分子量 |
400.5 g/mol |
IUPAC名 |
N-[4-[2-(3-but-3-ynyldiazirin-3-yl)ethoxy]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C21H28N4O4/c1-2-3-14-21(24-25-21)15-16-29-18-12-10-17(11-13-18)22-19(26)8-6-4-5-7-9-20(27)23-28/h1,10-13,28H,3-9,14-16H2,(H,22,26)(H,23,27) |
InChIキー |
XBCMYLRETRDESQ-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1(N=N1)CCOC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)




![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)

![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)



